Cas no 1535287-31-0 (1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine)

1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine
- EN300-1995120
- 1535287-31-0
-
- インチ: 1S/C13H17ClN2/c1-13(2,15)7-9-8-16(3)12-6-10(14)4-5-11(9)12/h4-6,8H,7,15H2,1-3H3
- InChIKey: GKKQSUCQWCJVBI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N(C)C=C2CC(C)(C)N
計算された属性
- せいみつぶんしりょう: 236.1080262g/mol
- どういたいしつりょう: 236.1080262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995120-0.1g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 0.1g |
$1157.0 | 2023-09-16 | ||
Enamine | EN300-1995120-10.0g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 10g |
$5652.0 | 2023-05-27 | ||
Enamine | EN300-1995120-0.25g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 0.25g |
$1209.0 | 2023-09-16 | ||
Enamine | EN300-1995120-1.0g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 1g |
$1315.0 | 2023-05-27 | ||
Enamine | EN300-1995120-10g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 10g |
$5652.0 | 2023-09-16 | ||
Enamine | EN300-1995120-5.0g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 5g |
$3812.0 | 2023-05-27 | ||
Enamine | EN300-1995120-5g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 5g |
$3812.0 | 2023-09-16 | ||
Enamine | EN300-1995120-0.05g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 0.05g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-1995120-0.5g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 0.5g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-1995120-2.5g |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine |
1535287-31-0 | 2.5g |
$2576.0 | 2023-09-16 |
1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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1-(6-chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amineに関する追加情報
Introduction to 1-(6-Chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine (CAS No. 1535287-31-0)
1-(6-Chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine, also known by its CAS number 1535287-31-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated indole moiety and a substituted propanamine group. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 1-(6-Chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine is of particular interest due to its potential as a lead compound in drug discovery. The indole scaffold is a common motif in many bioactive molecules, including natural products and synthetic drugs. The presence of the chloro substituent and the methylated propanamine group further enhances the compound's pharmacological profile, making it a valuable candidate for various therapeutic applications.
Recent studies have explored the biological activities of 1-(6-Chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine. One notable area of research is its potential as an antidepressant. Indole derivatives have been shown to exhibit serotonin reuptake inhibition, which is a key mechanism in the treatment of depression. Preliminary studies suggest that 1-(6-Chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine may possess similar properties, making it a promising candidate for further investigation in this context.
In addition to its potential antidepressant properties, 1-(6-Chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine has also been studied for its anti-inflammatory effects. Chronic inflammation is a contributing factor in various diseases, including arthritis and neurodegenerative disorders. Research has indicated that this compound may have the ability to modulate inflammatory pathways, potentially offering new therapeutic options for these conditions.
The pharmacokinetic properties of 1-(6-Chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is crucial for its development as a therapeutic agent. Preclinical studies have provided valuable insights into these aspects, highlighting the compound's favorable pharmacokinetic profile.
Toxicity assessments are essential for any potential drug candidate, and 1-(6-Chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine is no exception. Early toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses, which is a positive indication for its safety profile. However, further comprehensive toxicological evaluations are necessary to ensure its long-term safety and efficacy.
The synthesis of 1-(6-Chloro-1-methyl-1H-indol-3-yl)-2-methylpropan-2-amine involves several steps and requires careful optimization to achieve high yields and purity. Various synthetic routes have been developed, each with its own advantages and challenges. One common approach involves the reaction of 6-chloroindole with an appropriate alkylating agent followed by subsequent modifications to introduce the propanamine group. These synthetic methods are continuously being refined to improve efficiency and scalability.
In conclusion, 1-(6-Chloro-1-methyl-H-indol--yl)--methylpropan--amine (CAS No. 53587--0) represents a promising compound with potential applications in the treatment of depression and inflammatory diseases. Its unique chemical structure and favorable biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound may pave the way for innovative therapeutic solutions in the future.
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